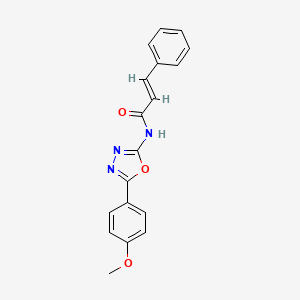

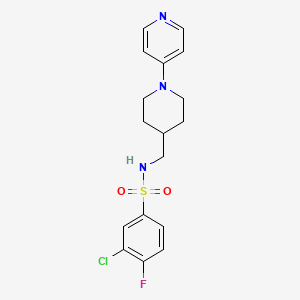

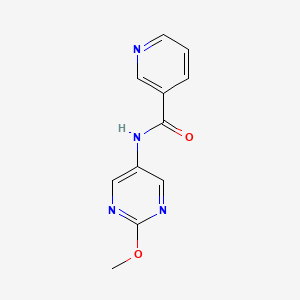

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a derivative of cinnamamides . Cinnamic acid, from which cinnamamides are derived, is a natural organic acid in plants with high safety and a variety of pharmacological activities . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines was catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines were catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has shown significant antimicrobial activity . It’s particularly active against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL . This suggests potential for developing new antimicrobial agents that could be used to treat infections caused by these bacteria.

Anticancer Properties

The derivatives of cinnamamide, including our compound of interest, have been evaluated for their anticancer properties . They have been tested against various cancer cell lines such as HeLa , SKOV-3 , and MCF-7 , showing promising results in inhibiting the growth of these cells . This opens up possibilities for new cancer therapies.

Antioxidant Effects

Cinnamamide derivatives are known for their antioxidant effects . They can protect cells against oxidative stress, which is a factor in many diseases, including cancer and neurodegenerative disorders . The compound’s ability to scavenge free radicals can be harnessed in developing treatments that require antioxidant properties.

Cardiovascular Applications

The compound has shown a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications associated with hypertension . This suggests it could be used in the development of cardiovascular drugs.

Anti-inflammatory and Analgesic Activity

Some cinnamamide derivatives exhibit anti-inflammatory and analgesic activities . This makes them candidates for the development of new pain relief medications that could potentially have fewer side effects than current drugs .

Enzymatic Synthesis

The compound has been synthesized using enzymatic methods that offer advantages such as mild reaction conditions and the potential for recycling the catalyst . This environmentally friendly approach to drug synthesis could be important for sustainable pharmaceutical manufacturing.

Neuroprotective Potential

Cinnamamide derivatives have been incorporated into compounds with neuroprotective properties . They could play a role in treating neurodegenerative diseases by defending cells against damage .

Anti-tyrosinase Activity

These compounds have also shown anti-tyrosinase activity , which is relevant in the treatment of hyperpigmentation disorders. They could be used in developing skin-lightening products or treatments for conditions like melasma .

Mécanisme D'action

Target of Action

The primary targets of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels , a neurotransmitter that is essential for many functions in the body, including muscle movement and memory formation.

Mode of Action

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition increases the level of acetylcholine in the cerebral cortex, which can slow down the progression of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The increase in acetylcholine levels resulting from the action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can have several effects at the molecular and cellular level. It can enhance synaptic transmission in the brain, improving memory and cognition . It may also have potential antimicrobial, anticancer, and antioxidant activities .

Propriétés

IUPAC Name |

(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTIWTIBWOPJMI-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)

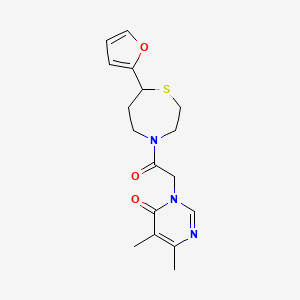

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)

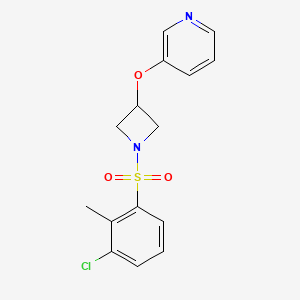

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide](/img/structure/B2891584.png)

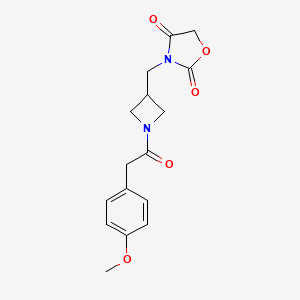

![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)